5-(Difluoromethoxy)-2,4-difluoroaniline
Description
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,4-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
RSHBRHMXQGDNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Etherification and Reduction Route Starting from 4-Nitrophenol
A notable method involves starting from 4-nitrophenol, which is converted into its sodium salt by reaction with sodium hydroxide. This intermediate undergoes etherification with difluorochloromethane under alkaline conditions to form 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using hydrazine hydrate in the presence of Indian red and activated carbon as co-catalysts. This method yields 4-(difluoromethoxy)aniline with purity exceeding 98.5% and an overall recovery rate of about 90%. The process uses dioxane as a solvent and is noted for its industrial scalability, low cost, and minimal pollution.
Table 1: Key Parameters of Etherification and Reduction Method
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Formation of sodium salt | 4-Nitrophenol + NaOH | - | - | Alkaline conditions |
| Etherification | Difluorochloromethane, alkaline | - | - | Produces 4-(difluoromethoxy)nitrobenzene |
| Reduction | Hydrazine hydrate, Indian red, activated carbon | ~90 | >98.5 | Nitroreduction to aniline |
Fluorination and Hydrogenation Starting from 2,4,5-Trichloronitrobenzene
Another method focuses on preparing the 2,4-difluoroaniline core by fluorination of 2,4,5-trichloronitrobenzene. This step employs a solid-liquid phase transfer catalyst (such as a quaternary ammonium salt) and alkali metal fluorides (NaF, KF, CsF) under anhydrous conditions to selectively replace two chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene with high yield (up to 98.6%) and purity (~91%). The subsequent hydrogenation step reduces the nitro group to an amine and displaces the chlorine substituent, yielding 2,4-difluoroaniline with yields around 70% and high specificity, preserving the fluorine substituents.
This fluorinated aniline intermediate can then be further functionalized to introduce the difluoromethoxy group, typically via etherification reactions similar to the method in 3.1.
Table 2: Fluorination and Hydrogenation of 2,4,5-Trichloronitrobenzene
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Fluorination | 2,4,5-Trichloronitrobenzene + KF + Aliquat 336 catalyst, DMSO, 95-100°C, 23 h | 98.6 | 91 | Selective replacement of Cl by F |
| Hydrogenation | Pd/C catalyst, methanol, H2 gas, 60°C, 20 h | ~70 | High | Nitro reduction and Cl displacement |
Alternative Routes via Multi-step Fluorination and Amination
Additional pathways involve multi-step syntheses starting from 1,3,5-trichlorobenzene or related intermediates, involving chlorination, nitration, fluorination, and reduction steps to achieve fluorinated anilines such as 3,5-difluoroaniline. These methods highlight the use of alkali metal fluorides and palladium-catalyzed hydrogenation steps. While these methods are more complex, they demonstrate the versatility of fluorination chemistry in preparing various fluorinated anilines.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Industrial Suitability | Environmental Impact |
|---|---|---|---|---|---|---|
| Etherification + Reduction | 4-Nitrophenol | NaOH, difluorochloromethane, hydrazine, Indian red, activated carbon | ~90 | >98.5 | High | Low pollution |
| Fluorination + Hydrogenation | 2,4,5-Trichloronitrobenzene | KF, Aliquat 336, Pd/C, H2 | 70-98.6 | ~91-High | High | Moderate |
| Multi-step Fluorination Routes | 1,3,5-Trichlorobenzene | Alkali metal fluorides, Pd catalyst | Variable | High | Moderate | Variable |
Research Discoveries and Industrial Implications
- The use of solid-liquid phase transfer catalysts significantly improves the fluorination step's yield and selectivity, reducing side reactions and enabling milder reaction conditions.
- Etherification using difluorochloromethane under alkaline conditions provides a direct and efficient route to introduce the difluoromethoxy group with excellent purity and recovery, suitable for scale-up.
- Selective hydrogenation techniques preserve fluorine substituents while reducing nitro groups, crucial for maintaining the desired substitution pattern.
- These methods highlight the balance between reaction efficiency, environmental considerations, and cost-effectiveness, positioning them well for industrial applications.
Chemical Reactions Analysis
5-(Difluoromethoxy)-2,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenating agents.
Cross-Coupling: The compound can participate in cross-coupling reactions, facilitated by catalysts such as palladium or copper.
Scientific Research Applications
5-(Difluoromethoxy)-2,4-difluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and difluoroaniline groups contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
3,5-Difluoroaniline
- Structural Differences : Fluorine atoms are positioned at both meta (3- and 5-) sites.
- Biological Activity : Exhibits significantly higher antiviral activity against coronaviruses (IC₅₀ = 0.24 µM) compared to 2,4-difluoroaniline (inactive) due to synergistic meta-fluorine effects .
- Synthesis : Industrially synthesized from m-phenylenediamine or 2,4-difluoroaniline via catalytic fluorination .
- Applications : Used in antiviral drug candidates and agrochemical intermediates.
2,4-Dichloroaniline
3,5-Dichloroaniline
5-Amino-2,4-difluorophenol
Fluoroaniline Isomers (e.g., 5-nitro-2-fluoroaniline)
- Structural Differences : Nitro and fluorine substituents alter electronic properties.
- Research Findings : Spectroscopic and docking studies reveal distinct molecular interactions compared to DFA, influencing solubility and reactivity .
Comparative Data Table
Biological Activity
5-(Difluoromethoxy)-2,4-difluoroaniline is an organic compound notable for its potential biological activities, particularly as a pharmaceutical intermediate. This compound is characterized by the molecular formula CHFNO and a molecular weight of 195.11 g/mol. Its structure features a difluoromethoxy group and two difluoro substituents on the aromatic ring, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The compound's structural characteristics are essential for understanding its biological activity. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 195.11 g/mol |
| Functional Groups | Difluoromethoxy, Difluoro |
| Solubility | Varies with solvent |
Pharmaceutical Potential
Research indicates that this compound may exhibit significant antimicrobial , antifungal , and anticancer properties. These findings are derived from studies of structurally similar compounds, suggesting that the difluoromethoxy and difluoro groups enhance binding affinity to biological targets, making this compound a candidate for further drug development.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antifungal Activity : Preliminary studies suggest potential efficacy against fungal pathogens.
- Anticancer Activity : The compound's ability to interact with specific cellular targets may lead to inhibition of cancer cell proliferation.
The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. Interaction studies indicate that the difluoromethoxy group enhances binding to certain biological targets, potentially leading to improved therapeutic efficacy compared to similar compounds.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study investigating the antimicrobial effects of related anilines found that compounds with fluorinated substituents exhibited enhanced activity against resistant bacterial strains. This suggests that this compound could also possess similar properties .
- Anticancer Mechanisms : Research focusing on the anticancer potential of fluorinated anilines demonstrated that modifications in the aromatic ring significantly influenced cytotoxicity against various cancer cell lines. The presence of difluoromethoxy groups was associated with increased potency .
- Structure-Activity Relationship (SAR) : A detailed SAR study highlighted how variations in substituents on aniline derivatives affect their inhibitory activity against specific kinases involved in cancer progression. The findings suggest that maintaining the difluoromethoxy group is crucial for optimal activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethoxy)aniline | Contains trifluoromethoxy instead of difluoromethoxy | Higher electronegativity may influence reactivity |
| 2,3-Difluoroaniline | Lacks difluoromethoxy group | Simpler structure; less potential for complex reactions |
| 4-(Methoxy)-2,3-difluoroaniline | Contains a methoxy group | Less fluorinated; potentially different biological activity |
| 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline | Contains chlorodifluoromethoxy | Different halogen may alter chemical properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(Difluoromethoxy)-2,4-difluoroaniline, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: The synthesis typically involves difluoromethylation of aniline precursors. For example, difluorocarbene insertion into O–H bonds using potassium hydrogen fluoride (KHF₂) under weakly acidic conditions can introduce the difluoromethoxy group . Alternatively, coupling reactions with fluorinated intermediates (e.g., 2,4-difluoroaniline derivatives) using copper acetate catalysts in acetic acid have been reported for structurally similar compounds . Key parameters include temperature control (20–50°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of fluorinating agents. Purification via column chromatography or recrystallization is recommended for high-purity yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer:
- ¹⁹F NMR : Identifies fluorine environments; chemical shifts for difluoromethoxy groups typically appear at δ −55 to −65 ppm .
- ¹H NMR : Aromatic protons adjacent to fluorine atoms show splitting patterns (e.g., doublets of doublets due to coupling with F atoms) .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₇H₅F₄NO₂, [M+H]⁺ = 228.0332) validates molecular structure .
Q. How can researchers assess the acute aquatic toxicity of this compound using model organisms?
- Methodological Answer: Follow OECD Test Guideline 203 for acute fish toxicity. Use adult zebrafish (Danio rerio) in a 96-hour static test. Prepare test concentrations (e.g., 50–300 mg/L) and monitor LC₅₀ via probit analysis. Measure dissolved oxygen (>60% saturation), pH (7.0–7.8), and temperature (23–25°C) to standardize conditions . Behavioral endpoints (e.g., erratic swimming, gill movement) and mortality rates are recorded. Data analysis with software like Minitab ensures statistical robustness .
Advanced Research Questions
Q. What computational strategies can predict the biological targets of this compound, and how are docking studies validated experimentally?
- Methodological Answer: Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Target enzymes (e.g., cytochrome P450 isoforms) or receptors (e.g., kinases) based on structural analogs. Validate predictions via:
- In vitro enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates .
- X-ray crystallography : Resolve ligand-protein complexes to confirm binding modes .
- SAR studies : Modify substituents (e.g., replacing difluoromethoxy with methoxy) to correlate activity trends .
Q. How do conflicting reports on the cytotoxicity of fluorinated anilines arise, and what experimental approaches resolve these discrepancies?
- Methodological Answer: Discrepancies may stem from variations in:
- Cell line specificity : Test across multiple lines (e.g., HepG2, HEK293) to assess tissue-dependent effects.
- Metabolic activation : Use liver microsomes to evaluate pro-drug activation .
- Assay conditions : Standardize MTT/WST-1 protocols (e.g., incubation time, serum concentration) .
- Purity verification : Confirm compound integrity via HPLC (>98% purity) to exclude degradants .
Q. What methodologies quantify the environmental persistence and biodegradation pathways of this compound?
- Methodological Answer:
- OECD 301B Ready Biodegradability Test : Incubate compound with activated sludge; monitor CO₂ evolution via titrimetry .
- LC-MS/MS : Identify metabolites (e.g., hydroxylated or dehalogenated products) in soil/water matrices .
- QSAR Modeling : Predict half-lives using software like EPI Suite, validated with experimental hydrolysis studies (pH 5–9) .
Methodological Notes
- Synthesis Optimization : For scale-up, replace column chromatography with continuous flow reactors to enhance efficiency .
- Toxicity Mitigation : Structural modifications (e.g., introducing electron-withdrawing groups) reduce aquatic toxicity while retaining bioactivity .
- Data Reproducibility : Use QC/QA protocols (e.g., inter-laboratory validation) for LC₅₀ and IC₅₀ determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
